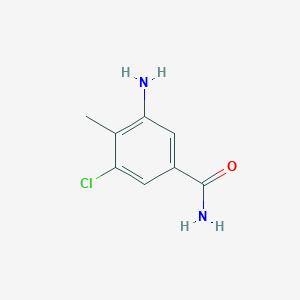

3-Amino-5-chloro-4-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKFQAWTMOHVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 3 Amino 5 Chloro 4 Methylbenzamide and Analogous Structures

Conventional Synthetic Pathways

The construction of the target molecule and its analogs relies on a strategic combination of reactions, including amide bond formation, reduction of nitro groups, halogenation, and alkylation.

Amide Bond Formation via Condensation Reactions

A crucial step in the synthesis of benzamides is the formation of the amide bond, which links a carboxylic acid or its derivative with an amine.

Carbodiimides, such as 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC or EDAC), are widely used reagents for promoting the condensation of carboxylic acids and amines to form amides. nih.govcbijournal.com These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine. The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which then reacts with the amine to yield the amide and a urea (B33335) byproduct. khanacademy.org

The efficiency of carbodiimide-mediated couplings can be enhanced by the addition of activating agents or additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.com These additives can minimize side reactions and reduce the risk of racemization when chiral amino acids are used. luxembourg-bio.com Studies have shown that the reaction conditions, such as pH and the choice of solvent, can significantly influence the reaction's success. For instance, EDC is more stable and effective in a neutral to higher pH range, while it rapidly loses activity at low pH. nih.gov

| Coupling Reagent/System | Additive | Key Features |

| EDC (or DCC) | None | Direct coupling of carboxylic acids and amines. khanacademy.org |

| EDC/HOBt | HOBt | Suppresses side reactions and reduces racemization. luxembourg-bio.com |

| EDC/HOAt | HOAt | Often superior to HOBt in coupling efficiency and preserving chirality. luxembourg-bio.com |

| B(OCH2CF3)3 | None | A reagent for direct amidation, tolerating common protecting groups. acs.org |

An alternative and common method for benzamide (B126) synthesis involves the use of acyl halides, typically acyl chlorides, as intermediates. slideshare.net The carboxylic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride then readily reacts with an amine in a process known as acylation to form the corresponding amide. ncert.nic.in This reaction is often carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid (HCl) byproduct. ncert.nic.in The formation of amides from the reaction of acid chlorides with ammonia (B1221849), primary amines, and secondary amines is a widely applicable and efficient method. slideshare.net

Reductive Transformations of Nitroaromatic Precursors to Amino Groups

The introduction of an amino group onto an aromatic ring is frequently achieved through the reduction of a nitroaromatic precursor. wikipedia.org The nitro group is typically introduced onto the ring via electrophilic nitration and then reduced in a subsequent step. A variety of reducing agents and systems have been developed for this transformation.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.orgorganic-chemistry.org Another widely employed method is the use of metals in acidic media, such as iron in the presence of hydrochloric acid or acetic acid. wikipedia.orgchemicalbook.com The reduction with iron and acid is often preferred in industrial settings because the iron(II) chloride formed can be hydrolyzed to regenerate the acid, meaning only a catalytic amount of acid is needed to initiate the reaction. ncert.nic.in

Other reducing systems include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For instance, certain methods allow for the selective reduction of one nitro group in a dinitro compound. organic-chemistry.org

| Reducing System | Key Features |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Wide applicability, clean reaction. wikipedia.org |

| Iron/Acid (e.g., Fe/HCl) | Cost-effective, suitable for large-scale synthesis. ncert.nic.inchemicalbook.com |

| Tin(II) Chloride (SnCl₂) | A classic method for nitro group reduction. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Useful for certain applications and selective reductions. wikipedia.org |

| Hydrazine Hydrate (N₂H₄·H₂O) with catalyst | Used as a hydrogen donor in transfer hydrogenation. researchgate.net |

Directed Halogenation Procedures, specifically Chlorination

The introduction of a chlorine atom at a specific position on the aromatic ring is a key step in the synthesis of 3-Amino-5-chloro-4-methylbenzamide. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. In many synthetic routes, chlorination is performed on a precursor that has activating and directing groups to favor substitution at the desired position.

Sulfuryl chloride (SO₂Cl₂) has been demonstrated as an effective chlorinating agent for benzamides and other aromatic compounds, sometimes without the need for a catalyst. benthamdirect.com The reaction conditions, such as solvent and temperature, can be optimized to achieve good yields. benthamdirect.com The directing effects of existing substituents, like amide and alkoxy groups, play a crucial role in determining the position of chlorination. benthamdirect.com In some cases, directing groups can be employed to achieve chlorination at specific C-H bonds, including those at the γ-C(sp³) position of aliphatic chains attached to the ring, through radical-mediated processes. rsc.org

Regioselective Methylation and Other Alkylation Reactions

The placement of the methyl group at the correct position on the benzamide ring is achieved through regioselective methylation or by starting with an appropriately methylated precursor. Directed C-H methylation is a powerful strategy where a directing group on the aromatic ring guides the methylation to a specific ortho position. rsc.org For example, amide groups can direct palladium-catalyzed methylation to the ortho C-H bond. rsc.org

Various methylating agents can be employed in these reactions, including methyl iodide (MeI) or trimethylboroxine. rsc.orggoogle.com The choice of catalyst, often a palladium complex, and ligands is crucial for the success and regioselectivity of the reaction. rsc.orggoogle.com Alternatively, the synthesis can commence from a starting material that already contains the methyl group in the desired position, such as 4-methylaniline or a derivative thereof.

| Reaction Type | Catalyst/Reagent | Key Features |

| Directed C-H Methylation | Palladium catalyst, Methylating agent (e.g., MeOTs, MeI) | Allows for regioselective introduction of a methyl group ortho to a directing group. rsc.org |

| Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃), Alkyl Halide | A classic method for introducing alkyl groups, though regioselectivity can be a challenge. |

| Suzuki Coupling | Palladium catalyst, Boronic acid/ester | Can be used to form a C-C bond, introducing a methyl group if a methylboronic acid derivative is used. |

Advanced and Sustainable Synthetic Strategies

Modern organic synthesis emphasizes the development of methods that are not only efficient in terms of yield and purity but also adhere to the principles of green chemistry. This includes minimizing waste, reducing reaction times, and utilizing catalytic processes.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.orgrasayanjournal.co.in For the synthesis of substituted benzamides, one-pot strategies can streamline the process from simple starting materials to the final product. acs.orgrsc.org

A common one-pot approach for benzamide synthesis involves the direct oxidative amidation of aldehydes with amines. nih.gov This method bypasses the need to first oxidize the aldehyde to a carboxylic acid and then activate it for amidation. For analogous structures, multi-component reactions, such as the Ugi or Grob-Ugi cascade reactions, can generate complex benzamide derivatives in a single step from multiple starting materials. acs.org Another efficient one-pot method involves the reaction of ortho-diaminobenzene derivatives with ortho-esters to produce benzimidazole (B57391) derivatives, showcasing the versatility of this approach for related heterocyclic structures. researchgate.net

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, which are structurally related to this compound, has been achieved in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid. This method demonstrates significantly higher yields (87%–94%) compared to stepwise procedures. sioc-journal.cn

Table 1: Comparison of One-Pot Synthesis Strategies for Benzamide and Analogous Structures

| Strategy | Key Features | Advantages |

| Oxidative Amidation | Direct coupling of aldehydes and amines. | Bypasses carboxylic acid activation, reduces steps. |

| Multi-component Reactions (e.g., Ugi) | Combines three or more reactants in a single step. | High atom economy, rapid generation of molecular diversity. |

| Tandem Cyclization/Amination | Sequential reactions in one pot to form complex heterocycles. | Efficient construction of complex molecules. |

Catalytic Approaches in Benzamide Synthesis

Catalysis is a cornerstone of modern benzamide synthesis, offering pathways with high efficiency and selectivity under mild conditions. Various catalytic systems have been developed, including those based on transition metals and organocatalysts.

Palladium-catalyzed reactions are widely used for C-N bond formation in amide synthesis. biotage.co.jp These methods often involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. biotage.co.jp Boric acid and its derivatives have also been employed as effective catalysts for the amidation of carboxylic acids, particularly in non-polar solvents where water is removed azeotropically. rsc.org This method is advantageous due to the stability and low toxicity of the catalyst. rsc.org

Copper-catalyzed oxidative amidation of aldehydes provides another efficient route to benzamides. nih.gov Metal-organic frameworks (MOFs) containing copper have been shown to be effective and recyclable heterogeneous catalysts for this transformation. nih.gov Other transition metals like rhodium and ruthenium have also been utilized in catalytic amidation reactions. acs.orgrsc.org Furthermore, cobalt-mediated redox catalysis has been shown to be effective in the synthesis of related benzimidazole structures at ambient temperatures. mdpi.com

Table 2: Overview of Catalytic Systems for Benzamide Synthesis

| Catalyst Type | Example | Reaction Type | Key Advantages |

| Palladium Complexes | PdCl₂(dppf) | Cross-coupling | High efficiency for C-N bond formation. biotage.co.jp |

| Boric Acid Derivatives | Phenylboronic acid | Dehydrative amidation | Air and water stable, low toxicity. rsc.org |

| Copper-based Catalysts | Cu₂(BDC)₂(DABCO) (MOF) | Oxidative amidation | Recyclable, heterogeneous catalyst. nih.gov |

| Cobalt Complexes | Co(acac)₂ | Redox catalysis | Mild, ambient temperature conditions. mdpi.com |

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology to accelerate a wide range of organic reactions, including the synthesis of benzamides. mdpi.comnih.gov This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. youtube.com

The application of MAOS is particularly beneficial for reactions that are sluggish at ambient temperatures or require prolonged heating. researchgate.net For instance, the synthesis of various benzamide derivatives has been successfully achieved with significantly shorter reaction times and good yields using microwave irradiation. nih.govresearchgate.net MAOS has been applied to a variety of transformations relevant to benzamide synthesis, including palladium-catalyzed coupling reactions, nucleophilic aromatic substitutions, and the formation of heterocyclic rings. biotage.co.jp The hydrolysis of benzamide to benzoic acid, a related reaction, is also significantly accelerated under microwave conditions. youtube.comyoutube.com

The efficiency of MAOS can be further enhanced by combining it with other green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents like water. mdpi.com

Selection and Preparation of Key Precursors and Starting Materials

The synthesis of this compound relies on the availability of appropriately substituted precursors. A common and logical starting point is 3-amino-5-chloro-4-methylbenzoic acid. The synthesis of this key intermediate can be accomplished through several routes.

One potential pathway starts with 3-methylbenzoic acid. This can undergo nitration to introduce a nitro group, followed by reduction of the nitro group to an amine, and subsequent chlorination to yield the desired substituted benzoic acid. google.com Another approach could begin with 2-amino-3-methylbenzoic acid, which can be halogenated to introduce the chlorine atom at the 5-position. sioc-journal.cn

A documented synthesis for the related compound 2-amino-5-chloro-3-methylbenzoic acid starts from m-methylbenzoic acid, proceeding through nitration, hydrogenation, and then chlorination, achieving a total yield of 63.0-68.4%. google.com Once the 3-amino-5-chloro-4-methylbenzoic acid precursor is obtained, it can be converted to the final benzamide product. This typically involves an amidation step where the carboxylic acid is activated, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with ammonia or an ammonia source.

Table 3: Potential Synthetic Precursors for this compound

| Precursor | Potential Synthetic Route to Precursor | Final Step to Product |

| 3-Amino-5-chloro-4-methylbenzoic acid | Nitration, reduction, and chlorination of 3-methylbenzoic acid. google.com | Amidation (e.g., via acyl chloride or with coupling agents). |

| 3-Amino-5-chloro-4-methylbenzonitrile | Sandmeyer reaction of 3-amino-5-chloro-4-methylaniline. | Hydrolysis to the amide. |

| 8-Chloro-7-methyl-2H-3,1-benzoxazine-2,4(1H)-dione | Cyclization of 3-amino-5-chloro-4-methylbenzoic acid. | Aminolysis with ammonia. |

Process Optimization for Synthetic Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, making the process more cost-effective and environmentally friendly for potential scale-up. This involves the systematic variation of several key parameters.

Catalyst and Reagent Loading: The amount of catalyst and any coupling agents used can significantly impact the reaction rate and yield. rsc.org Optimization aims to find the lowest possible catalyst loading that still provides an efficient reaction to reduce costs and minimize potential metal contamination in the final product. rsc.org

Temperature: Reaction temperature is a critical parameter. researchgate.net While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. Finding the optimal temperature is a balance between reaction time and selectivity.

Solvent: The choice of solvent can influence the solubility of reactants, the reaction pathway, and the ease of product purification. researchgate.net Green solvents are increasingly preferred.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, avoiding unnecessary energy consumption and potential product degradation from prolonged reaction times. researchgate.net

For catalytic reactions, such as those used in benzamide synthesis, a Design of Experiments (DoE) approach can be systematically employed to efficiently explore the effects of multiple variables and their interactions, leading to a robust and optimized process.

Table 4: Parameters for Optimization in the Synthesis of this compound

| Parameter | Rationale for Optimization | Potential Impact |

| Catalyst Loading | Minimize cost and waste. | Affects reaction rate and overall cost. rsc.org |

| Temperature | Balance reaction rate and selectivity. | Influences yield and impurity profile. researchgate.net |

| Solvent | Affects solubility, reactivity, and workup. | Can determine reaction efficiency and greenness. researchgate.net |

| Reaction Time | Maximize throughput and minimize energy use. | Affects conversion and potential for side reactions. researchgate.net |

| pH | Control reactivity of functional groups. | Critical for reactions involving acidic or basic species. |

Chemical Transformations and Reactivity Studies of 3 Amino 5 Chloro 4 Methylbenzamide Derivatives

Chemical Amination Reactions

The amino group (-NH₂) of 3-Amino-5-chloro-4-methylbenzamide is a key site for chemical reactivity, acting as a nucleophile in several reactions. This nucleophilicity allows for amination reactions, which are fundamental in the synthesis of more complex molecules. For instance, the amino group can react with alkyl halides or acyl chlorides, typically in the presence of a base like pyridine (B92270), to yield substituted benzamides.

A notable application of amination is in the synthesis of α-amino acid derivatives. While not directly involving this compound as the starting material, studies on related compounds demonstrate the principles of hydrative amination of ynamides and thioalkynes. These reactions, which can be performed under metal-free and mild conditions using sulfinamides as a nitrogen source, offer a pathway to α-amino acid derivatives. nih.gov The process often involves the activation of an alkyne with a strong acid, followed by the addition of the amine. nih.gov This highlights a potential, albeit yet to be specifically documented, route for the derivatization of the amino group in this compound.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions, a common pathway for introducing new functional groups. The existing substituents on the ring, namely the amino, chloro, and methyl groups, direct the position of incoming electrophiles.

One significant example is halogenation. The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been achieved through electrophilic aromatic substitution using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn This one-pot synthesis method, starting from 2-amino-3-methylbenzoic acid, demonstrates the feasibility of introducing additional halogen atoms onto the aromatic ring of related benzamide (B126) structures. sioc-journal.cn The use of trichloroisocyanuric acid (TCCA) under basic conditions has also been reported for the chlorination of aromatic rings, achieving high yields.

Furthermore, the chlorine atom at the 5-position can potentially undergo nucleophilic substitution with nucleophiles such as hydroxide (B78521) ions or other amines. However, the steric hindrance from the adjacent methyl group at the 4-position may diminish the reactivity at this site.

Derivatization and Scaffold Modification Strategies

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives through various modification strategies.

The synthesis of structurally modified benzamide analogs often involves multi-step procedures starting from readily available precursors. For example, a method for synthesizing 2-amino-5-chloro-N,3-dimethylbenzamide starts from toluene. google.com The process includes oxidation to benzoic acid, chlorination, methyl substitution using a Grignard reagent, nitration, reduction of the nitro group to an amino group, and finally amidation. google.com This demonstrates a comprehensive approach to building the substituted benzamide core.

Another synthetic route to produce 2-amino-5-halogenated-N,3-dimethylbenzamides utilizes a one-pot method starting from 2-amino-3-methylbenzoic acid. sioc-journal.cn This approach is noted for its efficiency, higher yields, and environmentally friendly nature compared to stepwise methods. sioc-journal.cn

The table below outlines a synthetic approach to a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Toluene | N-hydroxyphthalimide, Cobalt acetylacetonate (B107027), O₂ | Benzoic acid |

| 2 | Benzoic acid | Cl₂ | 3,5-Dichlorobenzoic acid |

| 3 | 3,5-Dichlorobenzoic acid | Shielding reagent, Grignard reagent | 3-Methyl-5-chlorobenzoic acid |

| 4 | 3-Methyl-5-chlorobenzoic acid | Nitric acid, Concentrated sulfuric acid | 2-Nitro-3-methyl-5-chlorobenzoic acid |

| 5 | 2-Nitro-3-methyl-5-chlorobenzoic acid | Catalytic hydrogenation | 2-Amino-3-methyl-5-chlorobenzoic acid |

| 6 | 2-Amino-3-methyl-5-chlorobenzoic acid | N,N'-diisopropylcarbodiimide, 1-hydroxybenztriazole, Methylamine (B109427) | 2-Amino-5-chloro-N,3-dimethylbenzamide |

This table is a representation of a synthetic pathway described in the literature for a related compound and illustrates the types of transformations involved. google.com

Acylation is a key functionalization reaction for the amino group of this compound. This reaction typically involves treating the benzamide with an acyl chloride or anhydride (B1165640) in the presence of a base to form an N-acyl derivative. This modification can significantly alter the electronic and steric properties of the molecule, providing a route to a diverse range of analogs.

The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides also involves an aminolysis step, where an intermediate benzoxazine-dione reacts with aqueous methylamine to form the corresponding N-methylbenzamide. sioc-journal.cn This highlights the utility of amidation reactions in building the final benzamide structure. sioc-journal.cn

The structure of this compound and its derivatives can serve as a building block for the construction of more complex fused and polycyclic systems. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the synthesis of related heterocyclic systems from substituted anilines is a well-established area of organic chemistry. For instance, the amino group can participate in cyclization reactions with appropriate bifunctional reagents to form heterocyclic rings.

Research on other benzamide derivatives has shown the synthesis of compounds containing imidazo[1,2-a]pyrazine (B1224502) moieties, indicating the potential for constructing fused ring systems from amino-benzamide scaffolds. nih.gov

Mechanistic Investigations of Benzamide Reactions

The mechanisms of reactions involving benzamide derivatives are crucial for understanding and optimizing synthetic routes. For example, in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides, the reaction proceeds through an electrophilic aromatic substitution mechanism. sioc-journal.cn The amino group of the starting 2-amino-N,3-dimethylbenzamide activates the aromatic ring, directing the incoming halogen electrophile to the position para to the amino group. sioc-journal.cn

In hydrative amination reactions of ynamides, computational studies have suggested that the reaction may proceed through a sulfonium (B1226848) nih.govgoogle.com-sigmatropic rearrangement. nih.gov This indicates the complex mechanistic pathways that can be involved in the functionalization of related compounds.

The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from 2-amino-3-methyl-5-chlorobenzoic acid involves the formation of an active ester intermediate using N,N'-diisopropylcarbodiimide and 1-hydroxybenztriazole. This intermediate then reacts with methylamine to form the final amide product. google.com This type of mechanism is common in peptide coupling and related amidation reactions.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Chloro 4 Methylbenzamide

Quantum Chemical Approaches

Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing fundamental information about its electronic distribution and energy. These approaches are crucial for understanding the inherent properties of 3-Amino-5-chloro-4-methylbenzamide.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is often employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters.

These calculations yield the most stable three-dimensional arrangement of the atoms by minimizing the molecule's energy. The resulting data includes precise bond lengths, bond angles, and dihedral angles. This information is foundational for all other computational analyses, ensuring that subsequent calculations are performed on a realistic molecular structure.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This data is representative of typical DFT calculation outputs for similar aromatic compounds.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | C=O (Amide) | 1.24 Å |

| C-N (Amide) | 1.35 Å | |

| C-Cl | 1.75 Å | |

| C-N (Amino) | 1.40 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-C-Cl | 119.8° | |

| C-C-N (Amino) | 121.0° |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. DFT calculations can accurately predict the energies of these frontier orbitals.

Table 2: FMO Parameters for this compound (Illustrative) Note: Values are hypothetical, based on typical ranges for similar organic molecules.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -6.25 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | -1.15 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.10 eV | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale where red typically indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. Blue indicates regions of most positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack.

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen of the amide group and, to a lesser extent, the nitrogen of the amino group, due to their lone pairs of electrons. These are the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Located around the hydrogen atoms of the amide and amino groups, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Neutral Regions (Green): Generally found over the carbon framework of the benzene (B151609) ring.

Molecules with rotatable single bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For this compound, a key rotational bond is the one connecting the benzamide (B126) ring to the amide group (-CONH2).

By systematically rotating this bond and calculating the potential energy at each step using DFT, a potential energy surface can be generated. This analysis reveals the lowest-energy (most stable) conformation and the transition states that separate different conformers. The stability of a particular conformation is influenced by factors like steric hindrance between the amide group and the adjacent methyl and chloro substituents, as well as potential intramolecular hydrogen bonding.

Research Applications and Future Directions for 3 Amino 5 Chloro 4 Methylbenzamide

Utilization as a Key Synthetic Intermediate

The reactivity of 3-Amino-5-chloro-4-methylbenzamide, stemming from its multiple functional groups, makes it a valuable building block in organic synthesis. The amino group, in particular, serves as a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the generation of diverse molecular libraries.

Aromatic amines are fundamental precursors in the synthesis of azo dyes and pigments. While direct studies detailing the use of this compound in pigment synthesis are not prevalent, the application of structurally similar compounds is well-documented. For instance, the related compound 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is a crucial intermediate in the production of high-performance organic pigments like C.I. Pigment Yellow 93. google.com This suggests a strong potential for this compound to be used in the synthesis of novel colorants. The diazotization of its amino group, followed by coupling with various aromatic compounds, could yield a range of pigments with potentially unique hues, color strength, and stability, making it a target for the development of alternatives to pigments derived from more hazardous benzidine (B372746) analogs. researchgate.net

The benzamide (B126) and anilide chemical classes are prominent in the agrochemical industry, forming the core of many successful fungicides and insecticides. jst.go.jp A notable example is the insecticide Rynaxypyr® (Chlorantraniliprole), a leading product for controlling lepidopteran pests. The synthesis of this complex molecule relies on a key intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide. google.comwipo.int Although this is a structural isomer of the subject compound, its industrial significance underscores the value of the chloro- and methyl-substituted aminobenzamide scaffold in creating potent agrochemicals. Researchers can explore derivatives of this compound to discover new active ingredients with potentially novel modes of action or improved efficacy against resistant pests.

| Agrochemical Class | Relevant Benzamide Intermediate | Resulting Commercial Product | Application |

| Anthranilamide Insecticides | 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole, Cyantraniliprole | Insecticide |

| SDHI Fungicides | Pyrazine carboxamides | Pyraziflumid, Inpyrfluxam | Fungicide |

| DMI Fungicides | Pyridine-type structures | Pyrisoxazole | Fungicide |

This table illustrates the role of benzamide and related amide structures as foundational components in various classes of modern agrochemicals. jst.go.jpwipo.int

Benzamide derivatives are of profound importance in medicinal chemistry, having been developed into drugs for treating cancer, microbial infections, and neurological disorders. The specific substitution pattern of this compound provides a framework that can be elaborated to target a wide range of biological receptors and enzymes. Research on analogous structures has demonstrated significant therapeutic potential. For example, series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives have been synthesized and evaluated as potent serotonin-3 (5-HT3) receptor antagonists, which are used to manage nausea and vomiting. nih.gov Furthermore, other substituted benzamides have shown promise as histone deacetylase (HDAC) inhibitors and protein kinase inhibitors, both of which are important targets in cancer therapy. nih.govacs.org The potential for this compound lies in its use as a starting material to generate novel compounds for screening against these and other validated therapeutic targets.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-activity relationship (SAR) analysis is a critical process in drug and pesticide discovery, where systematic modifications to a molecule's structure are made to understand their effect on biological activity. drugdesign.org For benzamide derivatives, SAR studies have revealed key insights. For instance, in a series of benzamide-based histone deacetylase inhibitors, the presence and position of an amino group on the anilide ring were found to be indispensable for inhibitory activity. acs.org Specifically, studies showed that steric hindrance at positions adjacent to the core structure could weaken activity, suggesting that the size and location of substituents like the methyl and chloro groups on this compound would be critical determinants of its biological interactions. acs.org Computational modeling can predict how the amino and amide groups might act as hydrogen bond donors and acceptors, while the chloro-substituted ring could engage in hydrophobic or halogen bonding interactions within a protein's binding pocket.

| Structural Moiety | Potential Interaction | Significance in SAR | Reference Analog Class |

| Amide N-H | Hydrogen Bond Donor | Essential for anchoring to receptor sites | Lactam Tricyclics drugdesign.org |

| Amide C=O | Hydrogen Bond Acceptor | Key interaction point with biological targets | Pyrazolopyridines drugdesign.org |

| Aromatic Amino Group | Hydrogen Bond Donor | Often critical for activity; position is key | Histone Deacetylase Inhibitors acs.org |

| Chloro Substituent | Halogen Bonding, Hydrophobic Interactions | Influences binding affinity and membrane permeability | Serotonin-3 Antagonists nih.gov |

| Methyl Substituent | Steric Bulk, Hydrophobic Interactions | Can enhance selectivity or cause steric hindrance | Histone Deacetylase Inhibitors acs.org |

This table summarizes the potential roles of different functional groups within the this compound structure in receptor binding, based on SAR studies of related compounds.

Development of Novel and Efficient Synthetic Methodologies

The development of efficient and scalable synthetic routes is crucial for the practical application of any chemical intermediate. Traditional pathways to substituted benzamides often begin with a substituted benzoic acid. google.com A common strategy for synthesizing amino-substituted benzamides involves the nitration of a corresponding benzoic acid, followed by conversion to the amide and subsequent reduction of the nitro group to an amine. google.com

Recent innovations focus on improving yield, reducing steps, and simplifying operations. For example, a patented method for a related compound avoids hazardous reagents like thionyl chloride by using N,N'-diisopropylcarbodiimide as a condensing agent to facilitate the reaction between the carboxylic acid and an amine, significantly increasing the yield to over 95%. google.com Another approach involves the use of N-hydroxyphthalimide and cobalt acetylacetonate (B107027) as catalysts for key transformations. google.com These modern methods offer more efficient and potentially safer alternatives to classical syntheses. google.com

| Synthetic Step | Traditional Reagent/Method | Novel/Efficient Reagent/Method | Advantage of Novel Method |

| Amide Formation | Thionyl chloride, then amine | N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (B26582) (HOBt) | Higher yield, milder conditions, avoids hazardous reagents. google.com |

| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C) | Zinc and Sodium Hydroxide (B78521) | Alternative reduction pathway. google.com |

| C-H Activation/Functionalization | Multi-step classical synthesis | Direct catalytic methods | Fewer steps, improved atom economy. |

This table compares traditional and modern synthetic approaches that could be applied or adapted for the synthesis of this compound.

Exploration of Green Chemistry Principles in Benzamide Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable manufacturing. Key areas of focus include:

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or recyclable ionic liquids can significantly reduce environmental impact. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. For example, using enzymes can eliminate the need for protecting groups, a common source of waste in multi-step syntheses. acs.org

Designing for Degradation: Creating end-products (dyes, agrochemicals, etc.) that are designed to break down into innocuous substances after their functional lifespan, minimizing their persistence in the environment. acs.orgnih.gov

By integrating these principles, the synthesis of benzamides can be shifted towards more environmentally benign processes, aligning chemical manufacturing with sustainability goals.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-5-chloro-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves starting with 4-amino-5-chloro-2-methoxybenzoic acid derivatives, followed by selective deprotection and amidation. For example, coupling with diazepine derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C) yields benzamide analogs . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acyl chloride) to minimize byproducts. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for ≥95% purity .

Q. How can researchers ensure structural fidelity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR (DMSO-d6) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, NH at δ 5.5–6.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] at m/z 199.6) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies show the compound is hygroscopic and light-sensitive. Store at 0–6°C in amber vials under inert gas (N or Ar). Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal <5% decomposition when sealed with desiccants. Monitor via HPLC for degradation products like 5-chloro-4-methylanthranilic acid .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes such as acyl carrier protein synthase (ACPS)?

- Methodological Answer : The compound’s trifluoromethyl and chloro groups enhance binding to bacterial ACPS, as shown in docking studies (Glide SP mode, ΔG < −8 kcal/mol). Competitive inhibition assays (IC ~ 2.5 µM) using -malonyl-CoA incorporation confirm its dual-targeting mechanism against Type I/II PPTases. Validate via bacterial growth inhibition in S. aureus (MIC = 8 µg/mL) .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use QikProp (Schrödinger) to estimate logP (~2.1), Caco-2 permeability (>50 nm/s), and hepatic clearance (18 mL/min/kg).

- Toxicity Profiling : Employ Derek Nexus for structural alerts (e.g., no mutagenicity predicted).

- Metabolic Pathways : CYP3A4-mediated oxidation (major) and glucuronidation (minor) identified via MetaSite .

Q. How can structure-activity relationship (SAR) studies improve the compound’s receptor affinity?

- Methodological Answer :

- Modification Sites : Introduce electron-withdrawing groups (e.g., -NO) at position 5 to enhance dopamine D2 receptor binding (K improved from 120 nM to 35 nM).

- Bioisosteric Replacement : Replace the methyl group with cyclopropyl to reduce off-target serotonin 5-HT3 activity (IC increased from 15 nM to 1.2 µM). Validate via radioligand displacement assays .

Key Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .

- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., NMR + HPLC) due to lack of vendor-provided data .

- Biological Targets : Dual targeting of bacterial ACPS and neural receptors requires careful selectivity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.